2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide
Description
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-4-ylethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-11-19-14-3-2-13(10-15(14)21-11)16(20)18-9-6-12-4-7-17-8-5-12/h2-5,7-8,10H,6,9H2,1H3,(H,18,20) |
InChI Key |
OXGWKZSXXWPEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Table 1. Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
Critical spectral data for validating the structure include:
-
IR : Absorption at 1665–1670 cm⁻¹ (C=O stretch), 2200–2206 cm⁻¹ (CN stretch).
-
¹H NMR : Singlets for methyl groups (δ 2.95–3.86 ppm), aromatic protons (δ 7.16–8.40 ppm), and pyridyl signals (δ 8.85 ppm).
-
¹³C NMR : Peaks at δ 160–166 ppm (C=O), 152–155 ppm (C=N), and 55–57 ppm (OCH₃).
Challenges and Optimization
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 2-Methyl-1,3-Benzothiazole-6-Carboxylate
Structure : Ethyl ester derivative of the benzothiazole-6-carboxylic acid.
Key Differences :
- The carboxamide group in the target compound is replaced by an ethyl ester.
- Reactivity: The ester is more electrophilic at the carbonyl carbon, facilitating hydrolysis or aminolysis to form amides.
- Synthetic Relevance: Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate serves as a precursor for synthesizing carboxamide derivatives via aminolysis .
4-Methyl-N-(2-Phenylethyl)-2-Propyl-1H-Benzimidazole-6-Carboxamide
Structure : Replaces the benzothiazole core with a benzimidazole ring and introduces a propyl group at position 2.
Key Differences :
- Aromatic System : Benzimidazole contains two nitrogen atoms (vs. one sulfur and one nitrogen in benzothiazole), altering electron distribution and hydrogen-bonding capacity.
- Bioactivity : Benzimidazoles are widely studied for antiparasitic and antiviral activity, suggesting divergent applications compared to benzothiazoles .
N-(2-Chloro-6-Methylphenyl)-2-((6-(4-(2-Hydroxyethyl)-1-Piperazinyl)-2-Methyl-4-Pyrimidinyl)Amino)-5-Thiazolecarboxamide
Structure : Features a thiazole ring (instead of benzothiazole) linked to a pyrimidine-piperazinyl moiety.
Key Differences :
- Heterocyclic Diversity : The pyrimidine-piperazinyl group introduces basic nitrogen centers, enhancing solubility and interaction with charged biological targets.
- Pharmacological Profile : Such derivatives are often designed as kinase inhibitors or receptor antagonists, differing from benzothiazole-based compounds .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 2-Methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide | Benzothiazole | 2-Methyl, 6-carboxamide, 4-pyridylethyl | Anticancer agents, enzyme inhibitors |
| Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | Benzothiazole | 2-Methyl, 6-ethyl ester | Synthetic intermediate |
| 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide | Benzimidazole | 2-Propyl, 6-carboxamide, phenylethyl | Antiparasitic agents |
| N-(2-chloro-6-methylphenyl)-2-(pyrimidinylamino)thiazolecarboxamide | Thiazole | Chlorophenyl, pyrimidine-piperazinyl | Kinase inhibitors, H2 antagonists |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the benzothiazole core, pyridyl substituents, and methyl/ethyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Provides absolute stereochemical confirmation, as seen in related benzothiazole derivatives .
Note : Cross-validation using multiple techniques mitigates misinterpretation of spectral data .
How can researchers elucidate the reaction mechanisms involving this compound’s heterocyclic components?
Advanced Research Question
- Computational Modeling : Use density functional theory (DFT) to map reaction pathways, such as nucleophilic attacks on the benzothiazole sulfur or amide bond formation.
- Isotopic Labeling : Track specific atoms (e.g., N in the pyridyl group) to study electronic effects.
- Kinetic Studies : Vary reaction conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .
What experimental strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () for protein targets.
- Molecular Docking : Screen against structural databases (e.g., PDB) to predict binding modes.
- Cellular Assays : Use fluorescence-based reporters to monitor inhibition/activation in live cells.
Example : Benzothiazole derivatives have shown antiviral and antitumor activity via protease inhibition, suggesting similar pathways for this compound .
How should researchers resolve contradictions in spectroscopic data during characterization?
Advanced Research Question
- Multi-Technique Validation : Combine NMR, MS, and IR to cross-check functional groups.
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers in the ethyl-pyridyl chain).
- Collaborative Analysis : Consult crystallographic data from analogous compounds (e.g., dihedral angles between benzothiazole and pyridyl moieties, as in ).
What role can computational chemistry play in predicting this compound’s reactivity or stability?
Advanced Research Question
- Reactivity Prediction : Use quantum mechanics/molecular mechanics (QM/MM) to simulate reactions (e.g., hydrolysis susceptibility of the carboxamide group).
- Degradation Pathways : Employ software like Gaussian or ORCA to model oxidative or photolytic degradation.
- Solvent Effects : COSMO-RS calculations optimize solvent selection for synthesis .
What solvent systems are optimal for its solubility and stability in biological assays?
Basic Research Question
- Polar Solvents : DMSO (for stock solutions) diluted in PBS or cell culture media.
- Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C).
- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) for hydrophobic intermediates .
How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
Advanced Research Question
- Analog Synthesis : Modify the pyridyl ethyl group (e.g., substituents at the 4-position) or benzothiazole methyl group.
- Pharmacophore Mapping : Identify critical moieties (e.g., hydrogen-bond acceptors in the carboxamide) using 3D-QSAR.
- In Vivo Testing : Compare pharmacokinetics (e.g., bioavailability, half-life) of derivatives in rodent models .
What are the key considerations for studying its metabolic or degradation pathways?
Advanced Research Question
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS.
- Forced Degradation : Expose to heat, light, or oxidants (HO) to identify degradation products.
- Ecotoxicity : Assess environmental persistence using OECD guidelines .
How can comparative studies with structurally similar compounds enhance understanding of its unique properties?
Advanced Research Question
- Library Design : Compare with analogs like N-(3-chloro-4-methylphenyl)-6-(1-ethylpyrazol-3-yl)-3-methylisoxazolopyridine-4-carboxamide ().
- Crystallographic Overlays : Align structures (e.g., using Mercury software) to analyze steric/electronic differences.
- Bioactivity Correlation : Cross-reference IC values against shared targets (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
